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Methyl 2-methyl-1H-indole-6-carboxylate

Cat. No.: B190157
CAS No.: 184150-96-7
M. Wt: 189.21 g/mol
InChI Key: BGEBSRRTTLVBFL-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Organic Synthesis

The indole scaffold is often described as a "privileged" structure in medicinal chemistry. This distinction arises from its prevalence in a wide array of pharmacologically active molecules and its ability to interact with multiple biological receptors. The unique bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a rigid framework that can be readily functionalized at various positions (N-1, C-2, C-3, and C-4 to C-7 on the benzene ring).

This structural versatility is a key reason for the indole nucleus's widespread use in drug discovery. Many approved drugs for a range of conditions, including cancer, viral infections, and malaria, contain an indole core. mdpi.com For instance, compounds incorporating the indole framework have been developed as potent inhibitors of enzymes like tyrosine kinases, which are crucial targets in oncology. nih.govnih.gov Furthermore, the indole ring is a fundamental component of essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin, highlighting its inherent biocompatibility and biological relevance.

In organic synthesis, the indole nucleus serves as a critical building block for creating complex molecular architectures. beilstein-journals.org Chemists have developed numerous methods for constructing and modifying the indole core, such as the Fischer, Julia, and Bartoli indole syntheses, as well as modern palladium-catalyzed cross-coupling reactions. mdpi.com These synthetic strategies allow for the precise derivatization of the indole scaffold, enabling the exploration of structure-activity relationships and the fine-tuning of a molecule's properties for specific applications. beilstein-journals.org

Overview of Carboxylate-Functionalized Indoles in Academic Investigations

The functionalization of the indole scaffold with a carboxylate group gives rise to indole carboxylic acids and their esters, which are pivotal intermediates and target molecules in chemical research. rsc.orgsigmaaldrich.cn The position of the carboxylate group on the indole ring significantly influences the molecule's chemical reactivity and biological activity.

Indole-6-carboxylate derivatives, in particular, are explored for their potential in pharmaceutical development and agricultural chemistry. chemimpex.com Research has shown that these compounds can serve as key intermediates in the synthesis of complex pharmaceuticals, including those targeting neurological disorders. chemimpex.com For example, new derivatives of indole-6-carboxylate esters have been synthesized and evaluated as potential receptor tyrosine kinase inhibitors for cancer therapy. nih.govnih.gov These studies involve creating novel compounds by modifying the indole-6-carboxylate core and assessing their ability to inhibit cancer cell proliferation. nih.govnih.gov

The synthesis of carboxylate-functionalized indoles is an active area of research, with various methods being developed to achieve efficient and regioselective carbonylation of the indole ring. beilstein-journals.orgacs.org Techniques such as palladium-catalyzed alkoxycarbonylation allow for the direct introduction of a carboxylate group onto the indole scaffold. nih.gov Researchers are also exploring more environmentally friendly, metal-free methods using visible light to synthesize indole-3-carboxylates. acs.org These synthetic advancements facilitate the creation of diverse libraries of indole carboxylate derivatives for screening in drug discovery programs and for use as building blocks in the synthesis of other complex molecules. researchgate.netnih.gov For instance, indole-2-carboxylic acid has been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, a key enzyme in viral replication. rsc.orgnih.gov

Chemical Compound Data

Below are data tables for the primary compound of interest and related derivatives mentioned in the context of this article.

Table 1: Properties of Methyl 2-methyl-1H-indole-6-carboxylate

PropertyValue
CAS Number 184150-96-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol

Data sourced from commercial supplier information. sigmaaldrich.com

Table 2: Examples of Investigated Indole Carboxylate Derivatives

Compound NameMolecular FormulaInvestigated Application / Synthesis
Methyl indole-6-carboxylate C₁₀H₉NO₂Intermediate in organic synthesis and medicinal chemistry. chemimpex.com
Methyl 2-oxoindole-6-carboxylate C₁₀H₉NO₃Intermediate for preparing triple angiokinase inhibitors. chemicalbook.com
Ethyl 1-benzyl-1H-indole-2-carboxylate C₁₈H₁₇NO₂Synthesized via N-alkylation of ethyl indol-2-carboxylate. researchgate.net
Methyl 2-methyl-1H-indole-3-carboxylate C₁₁H₁₁NO₂Synthesized via microwave-assisted Pd-catalyzed heterocyclization. mdpi.com
Indole-2-carboxylic acid C₉H₇NO₂Scaffold for HIV-1 integrase inhibitors. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B190157 Methyl 2-methyl-1H-indole-6-carboxylate CAS No. 184150-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEBSRRTTLVBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 2 Methyl 1h Indole 6 Carboxylate

Retrosynthetic Analysis and Strategic Precursor Chemistry

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For Methyl 2-methyl-1H-indole-6-carboxylate, the analysis begins by identifying the key chemical bonds and functional groups: the indole (B1671886) nucleus, the methyl group at the C2 position, and the methyl ester at the C6 position.

The most logical primary disconnection is at the ester group, leading to 2-methyl-1H-indole-6-carboxylic acid and methanol. This simplifies the target to the core indole acid. The indole ring itself can be disconnected through several established synthetic strategies. For instance, applying the logic of the Fischer indole synthesis, one could disconnect the N1-C2 and C3-C3a bonds, suggesting a retrosynthetic pathway from a substituted phenylhydrazine and a pyruvate derivative.

Alternatively, palladium-catalyzed cyclization strategies suggest disconnecting the N1-C7a and C2-C3 bonds, pointing towards precursors like ortho-alkynylanilines or ortho-haloanilines that can be cyclized to form the indole core.

Key Precursors Identified Through Retrosynthesis:

4-Hydrazinyl-3-methylbenzonitrile

Methyl pyruvate

Methyl 4-amino-3-halobenzoate derivatives

Substituted 2-alkynylanilines

Direct Synthesis and Esterification Approaches to Indole-6-carboxylates

The synthesis of indole-6-carboxylates can be achieved through various direct methods or by esterification of a pre-formed indole-6-carboxylic acid.

Direct synthetic routes often involve constructing the indole ring with the carboxylate group already in place on the benzene (B151609) portion of the molecule. For example, variations of the Fischer, Reissert, or Bartoli indole syntheses can be adapted using appropriately substituted aniline (B41778) or nitrobenzene precursors.

Esterification represents a more straightforward approach if the corresponding carboxylic acid is accessible. Standard esterification conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), are effective. Another mild method involves the reaction of the carboxylic acid with an alkylating agent in the presence of a base.

A notable modern approach involves the visible-light-induced carbonylation of indoles with phenols or alcohols, which can directly install the carboxylate group at the C3 position. While this specific example targets C3, similar principles of C-H functionalization are being explored for other positions on the indole ring. acs.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions in Indole Synthesis

Palladium catalysis has become a cornerstone for the synthesis of complex heterocyclic compounds, including indoles. mdpi.com These methods offer high efficiency and functional group tolerance. The construction of the indole nucleus can be achieved through several palladium-catalyzed pathways. organicreactions.org

One prominent strategy is the intramolecular cyclization of 2-alkynylanilines. organic-chemistry.orgacs.org In this approach, a palladium catalyst facilitates the cyclization of an alkyne onto the aniline nitrogen, forming the indole ring. Another powerful method is the reductive cyclization of β-nitrostyrenes, where a palladium complex catalyzes the reductive cyclization using carbon monoxide surrogates like phenyl formate. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a key C-N bond in the indole scaffold from ortho-haloaryl precursors. nih.gov Furthermore, Suzuki-Miyaura reactions can be used to introduce substituents onto the indole core after its formation. researchgate.netnih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Catalytic SystemPrecursor TypeReaction TypeReference
Pd(OAc)₂ / PPh₃o-NitrostyreneReductive Cyclization beilstein-journals.org
PdCl₂(CH₃CN)₂ / Phenanthrolineβ-NitrostyreneReductive Cyclization mdpi.com
Pd(OAc)₂ / Tri-n-butylphosphineN-Alkylidene-2-(1-alkynyl)anilineIntramolecular Cyclization organic-chemistry.orgacs.org
PdCl₂ / PPh₃2-(2-Bromophenyl)-1H-indoleCyclocarbonylation beilstein-journals.org

Derivatization and Functional Group Interconversion Strategies on the Indole Nucleus

Electrophilic Aromatic Substitution Studies on this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The indole nucleus is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position. However, the regiochemical outcome on a substituted indole like this compound is governed by the combined electronic effects of the existing substituents.

The 2-methyl group is an electron-donating group (activating) and directs electrophiles to the C3 position. The 6-methoxycarbonyl group is an electron-withdrawing group (deactivating) and acts as a meta-director on the benzene ring. Therefore, for electrophilic attack on the pyrrole (B145914) ring, the C3 position remains the most likely site. For substitution on the benzene ring, the situation is more complex. The activating effect of the pyrrole ring fusion typically directs electrophiles to the C4 and C7 positions. The deactivating ester group at C6 will disfavor substitution at the adjacent C5 and C7 positions. The interplay of these effects suggests that while C3 is the primary site of attack, substitution at C4 might also be possible under forcing conditions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

Primary Site: C3 (due to the electron-rich nature of the pyrrole ring)

Secondary Sites (Benzene Ring): C4 and C7 are electronically favored by the indole nitrogen, but C7 is sterically hindered and electronically disfavored by the C6-ester. Thus, C4 is the most probable site on the benzene ring.

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The methyl ester group at the C6 position is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the methoxy group. masterorganicchemistry.comyoutube.comuomustansiriyah.edu.iq This allows for the conversion of the ester into a variety of other functional groups. The reaction proceeds via a tetrahedral intermediate. uomustansiriyah.edu.iq

Common transformations include:

Hydrolysis (Saponification): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup cleaves the ester to yield the corresponding 2-methyl-1H-indole-6-carboxylic acid. masterorganicchemistry.com

Amidation: Reaction with ammonia or a primary/secondary amine, often at elevated temperatures or with catalysis, produces the corresponding amide.

Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (2-methyl-1H-indol-6-yl)methanol.

ReactionNucleophile/ReagentProduct Functional Group
HydrolysisH₂O / NaOHCarboxylic Acid
AmidationR₂NH (Amine)Amide
TransesterificationR'OH (Alcohol)Ester (with R' group)
ReductionLiAlH₄Primary Alcohol

N-Alkylation and N-Functionalization Strategies

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. N-alkylation is a common modification that can alter the biological and physical properties of the molecule. monash.edu

Classical N-alkylation involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. rsc.org Milder and more modern methods have also been developed. For instance, using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can achieve N-methylation or N-benzylation under mild conditions. google.com

Beyond simple alkylation, the indole nitrogen can be functionalized with other groups. For example, N-arylation can be achieved using copper-catalyzed conditions. organic-chemistry.org Acylation with acyl chlorides or anhydrides can introduce an acyl group, which can serve as a protecting group or as a handle for further modification.

Modification of the Methyl Group at the C2 Position

The reactivity of the C2-methyl group is influenced by the electron-rich nature of the indole ring system. This allows for a range of selective transformations under appropriate reaction conditions.

The methyl group at the C2 position can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic elaborations. A common reagent for this transformation is selenium dioxide (SeO₂). The reaction typically proceeds by heating the indole substrate with SeO₂ in a suitable solvent such as dioxane or a mixture of acetic acid and water. This method has been successfully applied to various 2-methylindole derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity pattern of 2-methylindoles suggests its applicability.

For instance, the oxidation of a related compound, 2,3-dimethylindole, with selenium dioxide yields 2-formyl-3-methylindole. The reaction conditions, such as temperature and reaction time, would need to be optimized for this compound to achieve the desired product, methyl 2-formyl-1H-indole-6-carboxylate, while minimizing side reactions.

Table 1: General Conditions for Selenium Dioxide Oxidation of 2-Methylindoles

ReagentSolventTemperatureProduct
Selenium Dioxide (SeO₂)Dioxane, Acetic Acid/WaterReflux2-Formyl-1H-indole derivative

Halogenation of the C2-methyl group provides a versatile handle for subsequent nucleophilic substitution and cross-coupling reactions. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is a standard method for the selective bromination of allylic and benzylic positions, which is analogous to the C2-methyl group of an indole. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under irradiation with UV light or thermal conditions.

This would yield methyl 2-(bromomethyl)-1H-indole-6-carboxylate, a reactive intermediate that can be further functionalized. For example, it can react with various nucleophiles, such as amines, thiols, and cyanides, to introduce new substituents at the C2-methyl position. A procedure for the bromination of a similar substrate, methyl 2-methyl-3-nitrobenzoate, involves heating with NBS and dibenzoyl peroxide in carbon tetrachloride, which results in the formation of methyl 2-(bromomethyl)-3-nitrobenzoate in high yield orgsyn.org.

Table 2: Typical Conditions for Radical Bromination of 2-Methylindoles

ReagentInitiatorSolventConditionsProduct
N-Bromosuccinimide (NBS)BPO or AIBNCarbon Tetrachloride (CCl₄)Reflux, UV light2-(Bromomethyl)-1H-indole derivative

The active methyl group at the C2 position can participate in condensation reactions with aldehydes and ketones to form new carbon-carbon bonds. These reactions are typically catalyzed by a base or an acid. For example, in the presence of a strong base, the C2-methyl group can be deprotonated to form a nucleophilic species that can then attack the carbonyl group of an aldehyde or ketone.

A well-known example is the condensation with aromatic aldehydes, such as benzaldehyde, in the presence of a catalyst like piperidine or acetic anhydride. This reaction leads to the formation of a 2-styryl-1H-indole derivative. While specific data for this compound is scarce, the general reactivity of 2-methylindoles in such condensations is well-established.

Another important transformation is the Mannich reaction, which involves the aminoalkylation of the C3 position of the indole ring. However, under certain conditions, and with appropriate substitution patterns, reactions involving the C2-methyl group can be envisaged.

Table 3: General Scheme for Condensation of 2-Methylindoles with Aldehydes

Reactant 1Reactant 2CatalystProduct Type
2-Methyl-1H-indole derivativeAromatic AldehydePiperidine, Acetic Anhydride2-Styryl-1H-indole derivative

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For Methyl 2-methyl-1H-indole-6-carboxylate, both ¹H and ¹³C NMR spectroscopy are used to confirm the placement of the methyl and methyl carboxylate groups on the indole (B1671886) scaffold.

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the 11 carbon atoms in the molecule, including the two methyl carbons, the carbonyl carbon of the ester, and the eight carbons of the indole ring system. Advanced NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, confirming the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
NH (H1) 8.1 - 8.3 Broad Singlet
H7 7.8 - 8.0 Singlet
H4 7.5 - 7.7 Doublet
H5 7.3 - 7.5 Doublet of Doublets
H3 6.2 - 6.4 Singlet
OCH₃ (Ester) 3.8 - 4.0 Singlet

Note: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) 167 - 169
C2 138 - 140
C7a 135 - 137
C3a 128 - 130
C6 122 - 124
C5 119 - 121
C4 110 - 112
C7 108 - 110
C3 100 - 102
OCH₃ (Ester) 51 - 53

Note: These are predicted values and may differ from experimental results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. For this compound, HRMS analysis would be used to confirm its molecular formula, C₁₁H₁₁NO₂. The experimentally measured exact mass should align with the theoretically calculated mass within a very narrow margin of error (typically < 5 ppm).

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₁NO₂
Calculated Exact Mass [M+H]⁺ 190.0863

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the N-H bond, C-H bonds, the ester carbonyl group (C=O), and C-O bonds, as well as the aromatic C=C bonds of the indole ring.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Ester) Stretching 1700 - 1725
C=C (Aromatic) Stretching 1500 - 1600

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state by mapping the electron density of a single crystal. This technique can determine bond lengths, bond angles, and intermolecular interactions with high precision.

Currently, there are no published single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. If a suitable crystal were grown, this analysis would provide unequivocal confirmation of its structure and reveal details about its crystal packing and hydrogen bonding networks.

Conformational Analysis and Stereochemical Investigations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of conformational interest would be the orientation of the methyl carboxylate group at the C6 position relative to the indole ring. Computational modeling, often in conjunction with variable-temperature NMR studies, could be used to explore the rotational energy barrier and the preferred conformation of this ester group. As the molecule is achiral, it does not have stereoisomers. There are currently no specific conformational or stereochemical studies for this compound reported in the literature.

Computational and Theoretical Investigations of Methyl 2 Methyl 1h Indole 6 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 2-methyl-1H-indole-6-carboxylate. Studies on analogous compounds, such as methyl 1H-indol-5-carboxylate, offer a strong precedent for the methodologies that would be applied. researchgate.net

Researchers typically employ hybrid functionals like B3LYP, M06-2X, and the long-range corrected CAM-B3LYP, with basis sets such as 6-311++G(d,p), to perform geometry optimization and calculate electronic properties. researchgate.net For this compound, these calculations would reveal key parameters that govern its chemical behavior.

Key Electronic and Structural Parameters (Hypothetical Data Based on Analogs):

ParameterPredicted Value/CharacteristicSignificance
Optimized Geometry Planar indole (B1671886) ring system with the methyl and carboxylate groups exhibiting specific bond lengths and angles.Determines the molecule's shape and steric interactions.
HOMO-LUMO Gap A moderate energy gap, characteristic of a stable yet reactive molecule.The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
Mulliken Charges Negative charges localized on the nitrogen and oxygen atoms; positive charges on adjacent carbons.Indicates the distribution of electron density and helps predict sites for electrophilic and nucleophilic attack.
Dipole Moment A non-zero dipole moment directed towards the electron-withdrawing carboxylate group.Influences solubility and intermolecular interactions.

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most common site of attack. bhu.ac.in However, the presence and position of substituents like the 2-methyl and 6-carboxylate groups significantly modulate this reactivity. The methyl group at the 2-position is electron-donating, which would typically enhance the electron density of the indole ring. Conversely, the methyl carboxylate group at the 6-position is electron-withdrawing, which would decrease the electron density, particularly on the benzene (B151609) portion of the indole ring. DFT calculations would precisely quantify these competing effects, providing a detailed map of the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO), thereby predicting the most likely sites for various chemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to understand the behavior of molecules in a biological context, such as their interaction with protein targets or their dynamics in solution. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with its environment over time.

Hypothetical Molecular Dynamics Simulation Protocol for this compound:

System Setup: The molecule would be placed in a simulation box filled with a suitable solvent, typically water, to mimic physiological conditions.

Force Field Application: A force field (e.g., GROMOS, AMBER) would be applied to describe the interatomic forces.

Simulation: The system's trajectory would be calculated over a period of nanoseconds, revealing how the molecule moves and interacts with its surroundings.

From these simulations, one could analyze parameters like the root-mean-square deviation (RMSD) to assess conformational stability and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that the molecule might form with a biological target. tandfonline.com For instance, MD simulations on aqueous indole have been used to investigate its excited-state dynamics and relaxation mechanisms in solution. uniroma1.itacs.org

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this field. For a series of compounds related to this compound, QSAR can be used to build predictive models of their activity.

QSAR studies on substituted indoles and indole-2-carboxylates have successfully identified key molecular descriptors that influence their biological effects. ijpsi.orgnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Example of a QSAR study workflow for indole derivatives:

A dataset of indole derivatives with known biological activity (e.g., IC50 values) is compiled.

For each molecule, a set of molecular descriptors is calculated using computational methods.

Statistical techniques like multiple linear regression (MLR) or artificial neural networks (ANN) are used to build a mathematical model that relates the descriptors to the biological activity. ijpsi.org

A QSAR analysis of indole-2-carboxylates, for example, revealed that their affinity for the glycine (B1666218) binding site decreases with increased lipophilicity and steric bulk of substituents on a side chain. nih.gov Such insights are invaluable for designing new molecules with improved potency and selectivity. For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations at different positions of the indole ring and then using computational methods to rationalize the observed activity trends.

Mechanistic Insights into Chemical Reactions via Theoretical Approaches

Theoretical approaches are crucial for understanding the mechanisms of chemical reactions, including the synthesis of indole derivatives. The Fischer indole synthesis, a classic method for preparing indoles, has been the subject of mechanistic investigations. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.org Theoretical calculations can model the various intermediates and transition states in such a reaction, providing a detailed picture of the reaction pathway.

For instance, theoretical studies on the synthesis of indole from aniline (B41778) and ethylene (B1197577) glycol have proposed different possible reaction paths, involving steps like condensation, cyclization, and elimination. researchgate.net By calculating the activation energies for each step, the most favorable reaction pathway can be determined. researchgate.net

In the context of this compound, theoretical methods could be applied to study its synthesis, for example, via a palladium-catalyzed intramolecular oxidative coupling, as has been reported for related 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com Such a study would elucidate the role of the catalyst and the various intermediates involved in the C-H activation and bond formation steps.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are highly valuable for structure elucidation and for confirming experimental findings.

DFT and ab initio methods have been successfully used to calculate the ¹H and ¹³C NMR chemical shifts of indol-3-carboxylate and indazole-3-carboxylate derivatives, with the results showing good agreement with experimental data. researchgate.net For these calculations, methods like DFT with the B3LYP functional and the 6-311G** basis set are commonly employed. researchgate.net

Hypothetical Predicted vs. Experimental NMR Data for a Related Indole Derivative:

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H Varies based on positionVaries based on position
¹³C Varies based on positionVaries based on position

A study on methyl 1H-indol-5-carboxylate demonstrated that theoretical spectral data obtained from DFT calculations correlated well with experimental spectra. researchgate.net Similarly, for this compound, one could computationally predict its NMR and IR spectra. Comparing these predicted spectra with experimentally recorded ones would provide strong evidence for the correctness of the assigned structure. Any discrepancies between the predicted and experimental data could point to interesting electronic or conformational effects that warrant further investigation.

Applications in Advanced Organic Synthesis

Methyl 2-methyl-1H-indole-6-carboxylate as a Versatile Building Block for Complex Heterocycles

The indole (B1671886) nucleus is a cornerstone in the construction of a wide array of heterocyclic compounds. rsc.org this compound embodies this versatility, presenting several strategic points for chemical modification to generate intricate molecular frameworks. The ester group at the C6 position, for instance, can be converted into other functional groups. In a study on related indole-6-carboxylates, the methyl ester was transformed into a carbohydrazide, which then served as a handle to construct more complex derivatives like carbothioamides. nih.gov

Furthermore, the C3 position of the indole ring is a well-known site for electrophilic substitution and C-H functionalization. Biocatalytic strategies, such as those using myoglobin (B1173299) variants, have been shown to effectively functionalize the C3-H bond of unprotected indoles, including 2-methyl-indole. rochester.edu The N-H bond of the indole can be readily alkylated or arylated, providing another avenue for diversification. These multiple reactive sites allow the compound to serve as a programmable scaffold for building fused and substituted heterocyclic systems.

Utilization in the Total Synthesis of Biologically Active Natural Products

While specific total syntheses commencing directly from this compound are not extensively documented, the 2-methyl-indole-6-carboxylate core is a key structural motif in various synthetic endeavors targeting complex natural products. wiley.com The strategic placement of substituents on the indole ring is a critical aspect of synthesizing indole alkaloids. nih.govacs.org

For example, in the total synthesis of Tryprostatin A, a key intermediate prepared was ethyl 6-methoxy-3-methylindole-2-carboxylate, which features a similar substitution pattern on the indole core. rsc.org The synthesis of other complex alkaloids, such as murrayanine (B1213747) and phalarine, also relies on the meticulous construction of substituted indole or carbazole (B46965) ring systems. rsc.org Methodologies like the Fischer indole synthesis, Japp–Klingemann reaction, and Pictet-Spengler reaction are foundational in creating these core structures, which are later elaborated into the final natural products. nih.govrsc.org The presence of the C6-ester in the title compound makes it a suitable precursor for natural products bearing a carboxylic acid or related functional group at this position.

Development of Novel Polycyclic and Spiro Systems

The construction of polycyclic and spirocyclic frameworks containing an indole moiety is a significant area of synthetic chemistry, driven by the unique three-dimensional structures and biological activities of these compounds. nih.gov Indole derivatives are pivotal starting materials for creating these complex systems through various cyclization strategies. rsc.org

Spirooxindoles, a prominent class of spiro-heterocycles, are frequently synthesized via multicomponent reactions starting from isatin (B1672199) derivatives (indole-2,3-diones). nih.govresearchgate.nettandfonline.com An indole such as the title compound could theoretically be oxidized to the corresponding isatin to enter these synthetic pathways. More direct approaches to polycyclic systems from indole precursors include intramolecular and intermolecular cyclization reactions. rsc.org Palladium-catalyzed carbonylative cross-coupling of indolylborates has been used to generate cyclopenta[b]indole (B15071945) derivatives. clockss.org Other advanced methods include the DABCO-promoted annulation of bindone (B167395) with 3-methyleneoxindoles to yield diverse spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivatives and Rh(III)-catalyzed [4+1] redox-neutral spirocyclization to form 3-spirooxindole 3H-indoles. acs.orgrsc.org

Table 1: Synthetic Strategies for Polycyclic and Spiro-Indole Systems
Reaction TypeKey Reagents / CatalystResulting SystemReference
[3+2] Cycloaddition (Multicomponent)(E)-(2-nitrovinyl)benzenes, isatins, L-tryptophanSpirooxindole-pyrrolidine researchgate.net
Annulation ReactionBindone, 3-methyleneoxindoles, DABCOSpiro[indeno[1,2-a]fluorene-5,3′-indoline] acs.org
[4+1] SpirocyclizationN-aryl amidines, diazo oxindoles, Rh(III) catalyst3-Spirooxindole 3H-indoles rsc.org
Multicomponent ReactionIsatins, malononitrile, β-ketoester, piperidineSpiro[indoline-3,4′-pyrans] nih.gov
Carbonylative Cross-CouplingIndolylborates, prop-2-ynyl carbonates, Pd-catalystCyclopenta[b]indoles clockss.org
[8+2]/Aryl-ene Tandem ReactionAzaheptafulvenes, arynesCyclohepta[b]indoles nih.gov

Role in Catalytic Processes and Reaction Optimization

Catalytic methods, particularly those employing transition metals like palladium, are indispensable tools for the functionalization of indoles. beilstein-journals.orgwikipedia.org this compound is a suitable substrate for various catalytic transformations, and its synthesis can be subject to extensive reaction optimization.

A significant reaction class is the palladium-catalyzed decarboxylative cross-coupling, where heteroaromatic carboxylic acids or their esters are coupled with aryl halides. nih.govacs.org This method avoids the need to pre-form organometallic reagents from the indole. Another powerful technique is the direct C-H functionalization. For example, palladium-catalyzed oxidative cross-coupling can forge a bond between the C3 position of an indole and another aromatic system, a strategy used in the synthesis of alkaloids like pimprinine. rsc.org

Beyond metal catalysis, biocatalysis offers a green and selective alternative. Myoglobin-based catalysts have been engineered to perform C-H functionalization on the C3 position of unprotected indoles, including 2-methyl-indole, with high chemoselectivity. rochester.edu The optimization of these catalytic processes often involves screening different ligands, bases, solvents, and temperature conditions to maximize yield and selectivity, as demonstrated in various Friedel-Crafts alkylations and indole syntheses. mdpi.comresearchgate.netrsc.orgacs.org

Table 2: Catalytic Processes for Indole Functionalization and Synthesis
Catalytic ProcessCatalyst System ExampleIndole Position(s) InvolvedReference
Intramolecular Oxidative CouplingPd(OAc)₂, Cu(OAc)₂Forms indole ring mdpi.com
Decarboxylative Cross-CouplingPalladium & Copper CatalystsC2 (of azaarylcarboxylates) nih.gov
Oxidative Cross-CouplingPd(OAc)₂ / Ag₂CO₃C3 rsc.org
C-H Functionalization (Biocatalysis)Myoglobin (Mb) variantsC3 rochester.edu
Friedel-Crafts AlkylationZr(OtBu)₄ / BINOL-type ligandsC3 acs.org
Carbonylative Cross-CouplingPd-catalystC2 clockss.org

Pharmacological and Biological Research Applications

Exploration of Pharmacological Activities of Indole-6-carboxylate Derivatives

Indole-6-carboxylate derivatives are recognized for a broad spectrum of biological activities. researchgate.net The versatility of the indole (B1671886) ring allows for structural modifications that can target a variety of biological pathways and molecules. unife.it Research has demonstrated that compounds based on this framework possess antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net This has made the indole-6-carboxylate skeleton a privileged structure for the development of new therapeutic agents. unife.it

The indole skeleton is a well-established feature in potent anticancer agents, with several indole-containing compounds, such as vincristine (B1662923) and vinblastine, already in clinical use. nih.gov Derivatives of indole-6-carboxylate have been specifically investigated for their anti-proliferative effects against various cancer cell lines.

Two new series of indole-6-carboxylate derivatives, hydrazine-1-carbothioamide and 1,3,4-oxadiazole (B1194373) analogs, have been synthesized and evaluated as potential anticancer agents. nih.govtandfonline.com In one study, these compounds were tested against human cancer cell lines including liver (HepG2), colon (HCT-116), and lung (A549) cancer cells. nih.govtandfonline.com The results indicated that specific derivatives were potent cytotoxic agents that could arrest the cancer cell cycle in the G2/M phase and trigger apoptosis through the extrinsic pathway. nih.govtandfonline.com

For example, compound 4a (a hydrazine-1-carbothioamide derivative) was identified as a highly effective anti-proliferative agent, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com Another derivative, 6c (a 1,3,4-oxadiazole derivative), showed significant activity by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govtandfonline.com The aberrant activation of these receptor tyrosine kinases is a known factor in tumor development and angiogenesis, making them key targets for anticancer therapies. nih.gov

CompoundTargetActivityCancer Cell Lines Tested
Hydrazine-1-carbothioamide derivative (4a)EGFRPotent anti-proliferative agent, induces G2/M phase arrest and apoptosis. nih.govtandfonline.comHepG2, HCT-116, A549. nih.govtandfonline.com
1,3,4-Oxadiazole derivative (6c)VEGFR-2Potent anti-proliferative agent, induces G2/M phase arrest and apoptosis. nih.govtandfonline.comHepG2, HCT-116, A549. nih.govtandfonline.com
Indole-hydrazone derivative (11, 16, 17)Not SpecifiedShowed growth inhibition at sub-micromolar concentrations. unife.itK562 (erythroleukemia), Colo-38 (melanoma). unife.it

The indole scaffold is a key component in molecules exhibiting a wide range of anti-infective properties. nih.gov Research into indole-6-carboxylate derivatives has revealed potential applications in combating bacterial, fungal, and viral pathogens.

In one study, a series of indole carboxamide and propanamide derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and for antifungal activity against Candida albicans. nih.gov The results showed that all tested compounds were as active as the standard drug ampicillin (B1664943) against Staphylococcus aureus. nih.gov The antifungal activity of the carboxamide derivatives was found to be higher than that of the propanamide derivatives. nih.gov

In the realm of antiviral research, indole derivatives have been investigated for activity against various viruses, including the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). While one study on indole carboxamides found no significant inhibition against the HBV virus, other research has been more promising. nih.gov For instance, lead optimization of indole-based compounds has resulted in bisindole derivatives with submicromolar activity against HIV fusion, a critical step in the viral life cycle. nih.govacs.org One such compound, 6j , not only showed potent activity against cell-cell and virus-cell fusion but was also effective against HIV strains resistant to the fusion inhibitor T20. nih.govacs.org

Compound TypeActivityPathogens TestedKey Findings
Indole Carboxamide DerivativesAntibacterial, AntifungalS. aureus, B. subtilis, E. coli, C. albicans. nih.govAs active as ampicillin against S. aureus; higher antifungal activity than propanamide derivatives. nih.gov
6-6' linked bisindole derivative (6j)Antiviral (HIV)HIV-1 (including T20 resistant strains). nih.govacs.orgEC50 of 0.2 µM against cell-cell fusion and live virus replication. nih.govacs.org
5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiolAntibacterial, AntifungalVarious human pathogens. nih.govDemonstrated a broad spectrum of activity with MIC values of 3.125-50 µg/mL. nih.gov

Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have long been recognized for their anti-inflammatory properties. rsc.org Recent research has focused on developing novel indole-based compounds that selectively inhibit key inflammatory mediators, potentially offering improved safety profiles. rsc.org

Studies have explored the synthesis of indole derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. rsc.org Thiosemicarbazone derivatives containing an indole moiety have demonstrated potent anti-inflammatory activity, in some cases greater than indomethacin. researchgate.net These compounds were found to suppress edema in animal models and reduce the expression of COX-2. researchgate.net Furthermore, certain derivatives showed high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with traditional NSAIDs. researchgate.net

The mechanism of action for the anti-inflammatory effects of indole derivatives also involves the inhibition of other pro-inflammatory molecules. In-vitro studies have shown that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS). researchgate.netchemrxiv.orgnih.gov For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized, with compound 13b showing the most potent inhibition of NO, IL-6, and TNF-α release. nih.gov

The ability of indole-6-carboxylate derivatives to inhibit specific enzymes is central to their therapeutic potential. Key targets include protein kinases and dioxygenases, which are involved in cancer and immune regulation, respectively.

Kinase Inhibition: As mentioned in the anticancer section, derivatives of indole-6-carboxylate have been designed to target and inhibit receptor tyrosine kinases like EGFR and VEGFR-2. nih.govtandfonline.com Molecular docking studies have helped to visualize how these compounds fit into the active sites of these enzymes. tandfonline.com Compound 4a , for instance, was found to be a good fit within the EGFR active site, while compound 6c docked effectively into the VEGFR-2 kinase domain. nih.govtandfonline.com The inhibitory activity was confirmed through enzyme assays, with compound 4a (with an unsubstituted phenyl moiety) showing the highest EGFR inhibitory activity and compound 6c (with a 4-chloro substitution) being the most potent VEGFR-2 inhibitor in its series. tandfonline.com

Tryptophan Dioxygenase Inhibition: Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first step in tryptophan catabolism. Their inhibition is a promising strategy in cancer immunotherapy, as it can help to reverse tumor-mediated immune suppression. mdpi.com Indole derivatives have been shown to inhibit these enzymes. nih.gov Studies have revealed that the structure of the indole derivative influences its selectivity and potency. For example, indole-3-acetamide (B105759) and indole-3-acrylic acid were found to be potent inhibitors of mammalian TDO, while showing no inhibition of IDO1. nih.gov This suggests that the active sites of these enzymes have distinct structural features that can be exploited for selective targeting. nih.gov

Indole derivatives have been extensively studied as ligands for G-protein coupled receptors (GPCRs), particularly the cannabinoid receptors CB1 and CB2. nih.govresearchgate.net These receptors are part of the endocannabinoid system, which plays a role in numerous physiological processes. nih.gov

Aminoalkylindoles were among the first synthetic, non-classical cannabinoids to be developed. nih.gov Research into these compounds has provided significant insight into the structural requirements for binding to cannabinoid receptors. nih.govresearchgate.net It was discovered that the affinity of these ligands for the CB1 receptor was often lower when binding was assessed with [3H]CP55940 compared to [3H]WIN55212-2, suggesting that different classes of cannabinoid ligands may interact with the receptor in distinct ways. nih.gov

Efforts have been made to develop selective ligands for either the CB1 or CB2 receptor. For example, replacing the aminoalkyl substituent on the indole with a straight-chain alkyl group can modulate receptor affinity. researchgate.net Specifically, 1-propyl-3-(1-naphthoyl)indole was found to have a relatively high affinity for the peripheral CB2 receptor with little affinity for the neuronal CB1 receptor, making it a useful tool for studying the distinct functions of these receptors. researchgate.net

In Vitro and In Vivo Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For indole-6-carboxylate derivatives, SAR studies have provided valuable guidance for rational drug design.

In the context of anticancer agents targeting EGFR and VEGFR-2, SAR studies have highlighted the importance of specific structural features. researchgate.netresearchgate.net It was determined that the presence of an aryl or heteroaryl fragment attached to a linker is a requirement for anti-tumor activity. researchgate.net For hydrazine-1-carbothioamide derivatives targeting EGFR, an unsubstituted phenyl ring led to the highest enzyme inhibitory activity. tandfonline.com Conversely, for 1,3,4-oxadiazole derivatives targeting VEGFR-2, the presence of a chloro group at the 4-position of the aromatic ring resulted in the most potent inhibition. tandfonline.com

Mechanistic Studies of Biological Action and Target Identification

Research into the precise molecular mechanisms of action for Methyl 2-methyl-1H-indole-6-carboxylate is still an evolving area. However, studies on the broader class of indole-2-carboxylate (B1230498) derivatives provide significant insights into their potential biological targets and modes of action. A prominent area of investigation for analogous compounds is their role as inhibitors of viral enzymes, particularly HIV-1 integrase.

Derivatives of indole-2-carboxylic acid have been identified as potential HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org The proposed mechanism involves the indole nucleus and the C2-carboxyl group chelating with two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.govrsc.org This interaction is crucial for inhibiting the strand transfer process, a critical step in the viral replication cycle. nih.gov Molecular docking studies suggest that the aromatic indole core can also engage in π-π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex. nih.govrsc.org

While these findings are for the broader class of indole-2-carboxylic acids, they suggest a plausible mechanism for this compound, should it possess similar antiviral activity. The methyl group at the 2-position and the carboxylate at the 6-position would influence the electronic properties and steric interactions within the enzyme's active site, potentially modulating its inhibitory potency.

Beyond antiviral applications, the indole scaffold is a well-established pharmacophore that can interact with a wide range of biological targets. nih.gov These include, but are not limited to, enzymes like protein kinases and tubulin, which are critical in cancer progression. nih.gov For instance, certain indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The specific targets of this compound, however, require further dedicated investigation to be definitively identified.

Applications as Pharmaceutical Intermediates and Precursors

This compound serves as a valuable building block in the synthesis of more complex and biologically active molecules. chemimpex.combicbiotech.com The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. chemimpex.com

The reactivity of the indole ring, coupled with the functional handles of the methyl and methyl carboxylate groups, allows for a variety of chemical transformations. This makes this compound a key intermediate in the development of new pharmaceutical agents. chemimpex.com For example, it is utilized in the synthesis of compounds targeting neurological disorders. chemimpex.com

The table below illustrates the role of related indole carboxylate derivatives as intermediates in the synthesis of various bioactive compounds.

Precursor CompoundSynthetic TransformationFinal Bioactive Compound ClassPotential Therapeutic Area
6-methyl-1H-indole-2-carboxylic acidAmide coupling with N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochlorideIndole-2-carboxamidesAnti-parasitic (Chagas disease) nih.govacs.org
Ethyl 6-bromo-1H-indole-2-carboxylateFormylation and further modificationsIndole-2-carboxylic acid derivativesAntiviral (HIV-1 integrase inhibitors) mdpi.com
Indole-2-carboxylic acidCoupling with substituted benzyl (B1604629) hydrazinesIndole-based chemical entitiesAnticancer nih.gov

Preclinical Development and Lead Optimization Strategies

The preclinical development of drug candidates originating from the indole-2-carboxylate scaffold, including analogs of this compound, involves a systematic process of lead optimization to enhance their therapeutic potential. ijddd.combiosolveit.de This process aims to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. biosolveit.deresearchgate.net

A key strategy in lead optimization is the exploration of structure-activity relationships (SAR). biosolveit.de This involves synthesizing a series of analogs with systematic modifications to the lead compound and evaluating their biological activity. For indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, for example, modifications at the 5'-position of the indole core were explored. nih.govacs.org It was found that small, electron-donating groups like methyl or cyclopropyl (B3062369) were favored for potency, while electron-withdrawing groups led to inactive compounds. nih.govacs.org

Another critical aspect of lead optimization is the improvement of drug metabolism and pharmacokinetic (DMPK) properties, such as solubility and metabolic stability. acs.org In the development of indole-2-carboxamide anti-parasitic agents, medicinal chemistry strategies were employed to enhance metabolic stability and solubility, although this did not always correlate with improved in vivo efficacy. nih.govacs.org

The following table summarizes lead optimization strategies applied to related indole derivatives.

Lead Compound ClassOptimization StrategyGoalOutcome
Indole-2-carboxamidesModification of substituents on the indole core and side chainsImprove potency and DMPK properties for anti-Trypanosoma cruzi activityIdentification of substituents that enhance potency, but challenges in achieving optimal in vivo exposure nih.govacs.org
Indole-2-carboxylic acidsIntroduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 positionEnhance HIV-1 integrase inhibitory activitySignificant improvement in inhibitory potency mdpi.com
Indolin-2-onesSynthesis of basic and weakly basic analogsImprove antitumor properties, solubility, and protein bindingIdentification of a lead compound (SU11248) with a favorable overall profile, which advanced to clinical trials researchgate.net

These examples highlight the iterative process of designing, synthesizing, and testing new analogs to refine the properties of a lead compound. For this compound, similar strategies would be employed in a preclinical development program. This would involve creating a library of derivatives with modifications at various positions of the indole ring and the ester group to identify a clinical candidate with the desired therapeutic profile.

Q & A

Q. What are the common synthetic routes for Methyl 2-methyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via indole ring formation followed by esterification. Key steps include:

  • Fischer indole synthesis using substituted phenylhydrazines and carbonyl compounds.
  • Esterification of the carboxylic acid intermediate with methanol under acidic conditions. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and reactant stoichiometry to improve yield (>70%) and purity (HPLC ≥95%) .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Single-crystal analysis using SHELX software confirms bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (indole ring vs. ester group: ~85°) .
  • Spectroscopy : NMR (¹H and ¹³C) identifies key signals (e.g., methyl ester at δ 3.9 ppm; indole NH at δ 10.2 ppm). FTIR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. First aid includes rinsing eyes/skin with water and seeking medical attention for ingestion .

Q. What are the preliminary biological activities associated with this compound?

Indole derivatives often exhibit antimicrobial and anticancer properties. For this compound:

  • In vitro assays (e.g., MTT) against cancer cell lines (IC₅₀: 10–50 μM).
  • Antimicrobial testing via disk diffusion (zone of inhibition: 8–12 mm against S. aureus) .

Advanced Research Questions

Q. How can conflicting crystallographic data between X-ray and computational models be resolved?

  • Refinement checks : Use SHELXL to refine X-ray data (R-factor <0.05) and compare with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies in torsion angles >5° may indicate crystal packing effects .
  • Validation tools : Employ PLATON to check for missed symmetry or twinning .

Q. What strategies improve the regioselectivity of indole functionalization in this compound?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophilic substitution to C3 or C5 positions.
  • Metal catalysis : Use Pd(0) for cross-coupling at C2 (yield: 60–80%) .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution?

  • Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating reactions (k = 0.1–0.3 min⁻¹).
  • Dielectric constant analysis : Correlate solvent ε with reaction rate using linear free-energy relationships (LFER) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : AutoDock Vina screens against protein databases (e.g., PDB: 1T3B for kinase targets).
  • MD simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns) .

Q. How can impurities from synthesis be identified and quantified?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect byproducts (e.g., de-esterified acid at m/z 176.1).
  • Limit tests : Set thresholds at ≤0.15% for genotoxic impurities per ICH M7 guidelines .

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify methyl or ester groups and test activity (e.g., IC₅₀ shifts 2–5× with bulkier substituents).
  • Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger Suite .

Methodological Notes

  • Crystallography : For accurate space group assignment, collect high-resolution data (d ≤0.8 Å) and validate with Rint <5% .
  • Spectral interpretation : Reference DEPT-135 NMR to distinguish CH₃ (positive phase) from CH₂/CH groups .
  • Safety compliance : Document LD₅₀ (oral, rat) and EC₅₀ values in risk assessments under GHS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.